molecular formula C9H18O B2614158 5-Octylsulfanyl-1H-[1,2,4]triazole CAS No. 98102-91-1

5-Octylsulfanyl-1H-[1,2,4]triazole

Cat. No.: B2614158
CAS No.: 98102-91-1
M. Wt: 142.242
InChI Key: IXVGVVQGNQZQGD-BDAKNGLRSA-N
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Description

5-Octylsulfanyl-1H-[1,2,4]triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been investigated using experimental and theoretical methods . For example, one study demonstrated that in the solid state, a certain 1,2,4-triazole derivative exists in N1H tautomeric form .


Chemical Reactions Analysis

1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .


Physical and Chemical Properties Analysis

1H-1,2,4-triazole is more stable than the 4H-1,2,4-triazole . The stability of these compounds significantly contributes to their physical and chemical properties .

Scientific Research Applications

Corrosion Inhibition

5-Octylsulfanyl-1H-[1,2,4]triazole (TR8) demonstrates significant effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. Experimental methods such as weight loss, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, along with theoretical methods like Density Functional Theory (DFT) and molecular dynamics simulations, were employed to understand its corrosion inhibition mechanisms. The compound shows high inhibition efficiencies and its adsorption follows the Langmuir isotherm model. Differences in carbon chain length significantly alter the inhibition performances of such inhibitors (El Aoufir et al., 2020).

Tautomerism and Structural Studies

Research on 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles has revealed insights into their structure and tautomerism. These compounds, including variants of this compound, exhibit tautomerism, a phenomenon where they exist in two (or more) rapidly interconvertible forms. Studies involving NMR, IR, mass spectroscopy, and X-ray diffraction data have been instrumental in understanding these structural dynamics and their implications (Buzykin et al., 2008).

Energetic Materials Development

A variant of the 1,2,4-triazole family, specifically 5-nitro-3-trinitromethyl-1H-1,2,4-triazole, has been identified as a constituent in the development of high-density energetic materials. These compounds have been characterized as potential explosive compounds due to their high density, thermal stability, and excellent detonation properties, rivaling established energetic materials like RDX (Thottempudi & Shreeve, 2011).

Antimicrobial and Antifungal Applications

1,2,4-Triazole derivatives, including those similar to this compound, have shown significant promise in antimicrobial and antifungal applications. These derivatives have been found effective against various bacterial and fungal pathogens, showcasing their potential in medicinal chemistry (Colanceska-Ragenovic et al., 2001).

Mechanism of Action

    Target of Action

    Triazole compounds, such as “5-Octylsulfanyl-1H-[1,2,4]triazole”, are important organic systems with excellent electronic properties. They have diagnostic potential in the fields of organic electronics and organic photovoltaics .

    Mode of Action

    The important photophysical nature of triazole systems is the transformation between the enol and keto forms after excited-state proton transfer .

    Biochemical Pathways

    Triazole compounds show significant antibacterial activity

Properties

IUPAC Name

(1S,2R)-2-propan-2-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVGVVQGNQZQGD-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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